molecular formula C33H30N8O8 B12364082 PROTAC CRBN ligand-2

PROTAC CRBN ligand-2

货号: B12364082
分子量: 666.6 g/mol
InChI 键: ADKLSWLPJSUEQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PROTAC CRBN ligand-2 is a heterobifunctional molecule designed to recruit the E3 ubiquitin ligase cereblon (CRBN) for targeted protein degradation. Its structure typically comprises a CRBN-binding moiety (e.g., derived from immunomodulatory imide drugs, IMiDs), a linker, and a warhead targeting a specific protein of interest (POI). CRBN ligand-2 has been optimized for improved permeability, ternary complex formation, and degradation efficiency, as demonstrated by its low DC50 (half-maximal degradation concentration) and high relative binding affinity (RBA) in cellular assays .

属性

分子式

C33H30N8O8

分子量

666.6 g/mol

IUPAC 名称

N-[4-[2-[4-[[[amino-(diaminomethylideneamino)methylidene]amino]methyl]phenyl]ethynyl]phenyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;formic acid

InChI

InChI=1S/C32H28N8O6.CH2O2/c33-31(34)39-32(35)36-16-20-8-6-18(7-9-20)4-5-19-10-12-21(13-11-19)37-26(42)17-46-24-3-1-2-22-27(24)30(45)40(29(22)44)23-14-15-25(41)38-28(23)43;2-1-3/h1-3,6-13,23H,14-17H2,(H,37,42)(H,38,41,43)(H6,33,34,35,36,39);1H,(H,2,3)

InChI 键

ADKLSWLPJSUEQZ-UHFFFAOYSA-N

规范 SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NC4=CC=C(C=C4)C#CC5=CC=C(C=C5)CN=C(N)N=C(N)N.C(=O)O

产品来源

United States

准备方法

The synthesis of PROTAC CRBN ligand-2 involves the coupling of a cereblon-binding ligand with a target protein ligand through a linker. One method involves the use of sulfonyl exchange chemistry to design binders that covalently engage histidine 353 in cereblon . Another approach utilizes ruthenium-catalyzed late-stage C-H amidation to access fully elaborated heterobifunctional compounds . Industrial production methods typically involve large-scale synthesis using these established synthetic routes.

化学反应分析

PROTAC CRBN ligand-2 undergoes various chemical reactions, including:

相似化合物的比较

Comparison with Similar CRBN-Based PROTACs

Structural and Functional Comparisons

Linker Design and Permeability
  • Flexible vs. Rigid Linkers :
    • PROTACs with flexible ether linkers (e.g., O-Pom PROTAC 12a ) exhibit superior degradation potency (DC50 = 23 nM for BRD4) compared to rigid tDHU-linked analogs (DC50 = 7100 nM for 12b ), despite weaker CRBN engagement in live-cell assays .
    • However, rigid linkers (e.g., spirocyclic or piperidinyl-based) enhance synthetic reproducibility and conversion rates (26–55% vs. 15–35% for benzylic linkers) . PROTAC CRBN ligand-2’s linker chemistry (undisclosed in evidence) must balance flexibility and rigidity to optimize ternary complex formation.
CRBN Ligand Modifications
  • Phenyl-Glutarimide (PG) Derivatives :

    • PG-based PROTACs (e.g., SJ995973) show picomolar potency against BET proteins (BRD4 DC50 = 0.87 nM) and improved chemical stability compared to classical IMiDs .
    • This compound may lack these modifications, relying instead on pomalidomide or lenalidomide derivatives, which are prone to CRBN downregulation in tumors .

Degradation Efficacy and Selectivity

Key Metrics
PROTAC Target DC50 (nM) RBA Linker Type Reference
PROTAC CRBN-2 Undisclosed ~10–100 High Optimized
O-Pom (12a ) BRD4 23 1600 Flexible ether
SJ995973 BRD4 0.87 N/A Piperidinyl
PROTAC-6 H-PGDS <50 N/A 6-F-POM-based
dBET1 BRD4 10–100 Medium VHL/CRBN hybrid
  • RBA and Permeability : CRBN ligand-2’s RBA (ratio of live/permeabilized cell target engagement) suggests superior permeability compared to O-Pom PROTACs, which exhibit weak live-cell engagement despite potent degradation .
Target Specificity
  • This compound’s selectivity depends on the warhead. For example, CDK9-targeting PROTACs spare other CDK family members due to lysine residue topology , while tubulin-targeting PROTACs fail degradation despite CRBN engagement, highlighting POI-dependent limitations .

Limitations in Cancer Contexts

  • CRBN Downregulation : Tumors frequently downregulate CRBN, reducing PROTAC efficacy. In contrast, VHL-based PROTACs maintain activity due to VHL’s essential role in cell survival .
  • Synthetic Challenges : CRBN ligand-2’s synthesis may lag behind PG or 6-F-POM derivatives, which achieve higher yields in one-pot reactions (up to 55% conversion) .

Broader Comparison with Non-CRBN PROTACs

CRBN vs. VHL Ligands
Parameter CRBN-Based PROTACs VHL-Based PROTACs
Expression Stability Downregulated in cancers Stable in most tumors
Ligand Efficiency High (IMiDs, PG derivatives) Moderate (VHL ligands)
Clinical Relevance Thrombocytopenia risk Fewer reported side effects
Target Range Broad (e.g., BRD4, HDAC6) Narrower (e.g., HIF-1α)
  • CRBN ligand-2’s dependency on CRBN limits utility in CRBN-low tumors, whereas VHL PROTACs offer broader applicability .

常见问题

Q. What emerging technologies could overcome the limitations of current CRBN-based PROTAC platforms?

  • Methodological Answer :
  • Bifunctional nanocarriers for tissue-specific PROTAC delivery.
  • CRISPR-based E3 ligase engineering to enhance PROTAC selectivity.
  • Multi-omics integration (transcriptomics, ubiquitinomics) to map degradation networks and identify synergistic targets .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。